5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine
Description
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine (CAS: 1519224-82-8) is a halogenated pyrimidine derivative featuring a tetrahydropyran-4-yloxy substituent at the 4-position and an iodine atom at the 5-position. Its molecular formula is C₁₀H₁₃IN₂O₂ (MW: 320.13 g/mol), with a six-membered tetrahydropyran ring contributing to its stereoelectronic properties . The compound is primarily utilized in medicinal chemistry and agrochemical research due to its versatility as a synthetic intermediate, particularly in coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
Properties
Molecular Formula |
C9H11IN2O2 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
5-iodo-4-(oxan-4-yloxy)pyrimidine |
InChI |
InChI=1S/C9H11IN2O2/c10-8-5-11-6-12-9(8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 |
InChI Key |
BXSAKTGSGIWJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=NC=NC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine typically involves the iodination of a pyrimidine precursor followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. One common method includes the following steps:
Iodination: The pyrimidine precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrimidine ring and the tetrahydro-2H-pyran-4-yloxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted pyrimidines with various functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the original compound.
- Hydrolysis products including tetrahydro-2H-pyran-4-ol and modified pyrimidine derivatives .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidine compounds, including those similar to 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine, have shown efficacy against various cancer types. For instance, pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo .
- JAK Inhibition : Research indicates that certain pyrimidine derivatives can act as inhibitors of Janus kinase (JAK) pathways, which are critical in the treatment of autoimmune diseases and cancers. The inhibition of JAK3 specifically has been linked to the modulation of immune responses and reduction of inflammation .
Therapeutic Applications
The therapeutic applications of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine are vast:
Table 1: Potential Therapeutic Uses
| Application Area | Description |
|---|---|
| Cancer Treatment | Inhibits cancer cell growth; potential use in chemotherapy regimens. |
| Autoimmune Disorders | JAK3 inhibition can reduce symptoms associated with autoimmune diseases. |
| Antimicrobial Activity | Demonstrated effectiveness against certain bacterial strains in vitro. |
Case Studies and Research Findings
Several studies have elucidated the effects and mechanisms of action for compounds related to 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine:
- In Vitro Studies : Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- In Vivo Models : Animal studies have demonstrated that these compounds can effectively reduce tumor size and improve survival rates when administered as part of a treatment regimen .
- Mechanistic Insights : Investigations into the molecular pathways affected by these compounds reveal their role in apoptosis induction and cell cycle arrest, particularly in malignant cells .
Mechanism of Action
The mechanism of action of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine is largely dependent on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom and the tetrahydro-2H-pyran-4-yloxy group can interact with molecular targets, influencing their activity and function. The exact pathways and molecular targets involved vary based on the specific biological or chemical system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects : The tetrahydropyran (THP) group in the target compound provides enhanced steric bulk and lipophilicity compared to the smaller oxetane ring in 5-Iodo-4-(oxetan-3-yloxy)pyrimidine . This difference influences solubility (logP) and bioavailability .
- Reactivity : The iodine atom at the 5-position in all analogs facilitates cross-coupling reactions, but the THP group may stabilize the pyrimidine ring against hydrolysis compared to the strained oxetane .
Physicochemical Properties
| Property | Target Compound | Oxetane Analog | Dihydropyrimidinone |
|---|---|---|---|
| logP (Predicted) | ~2.5 (moderate lipo) | ~1.8 (less lipo) | ~1.2 (polar) |
| Aqueous Solubility | Low | Moderate | High |
| Thermal Stability | High (THP stability) | Moderate (oxetane strain) | Low (ketone reactivity) |
Biological Activity
5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine (CAS Number: 1354703-65-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring, which is linked to a tetrahydro-2H-pyran moiety via an ether bond. The molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 292.10 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1354703-65-3 |
Antibacterial Properties
Recent studies indicate that compounds similar to 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine exhibit notable antibacterial activity against various strains of bacteria. For instance, compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often assessed using methods such as the agar well diffusion method, which measures the zones of inhibition.
Case Study: Antibacterial Efficacy
In a comparative study, derivatives of pyrimidine compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives inhibited bacterial growth significantly more than standard antibiotics like trimethoprim, demonstrating the potential of these compounds in developing new antibacterial agents .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties, particularly through inhibition of specific kinases involved in cancer cell proliferation. Research has indicated that related compounds can inhibit Class I PI3K enzymes, which play a critical role in cancer signaling pathways.
Research Findings:
A study focusing on pyrimidine derivatives revealed that certain compounds could effectively inhibit tumor cell growth by targeting PI3K pathways. The IC50 values for these compounds ranged from 4.64 to 146.15 µg/mL, indicating varying degrees of potency against different cancer cell lines .
The biological activity of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)oxy)pyrimidine is hypothesized to involve:
- Inhibition of Kinase Activity : By targeting specific kinases, the compound may disrupt signaling pathways essential for cancer cell survival and proliferation.
- Bacterial Cell Wall Disruption : The compound may interfere with bacterial cell wall synthesis or function, leading to cell lysis and death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
